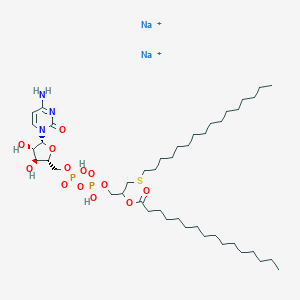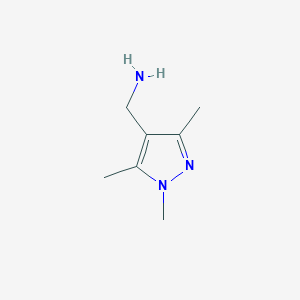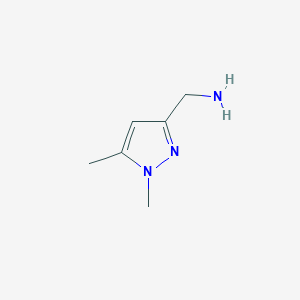
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one (MMPO) is a synthetic compound belonging to the pyridinone family. It is a colorless crystalline solid that has been used in a range of scientific and medical research applications. MMPO has gained attention due to its unique chemical and physical properties, its low toxicity, and its ability to interact with a number of biological systems.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine and Pyridine Derivatives in Medicinal Chemistry
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one, a pyrrolidine and pyridine derivative, is of significant interest in medicinal chemistry due to its structural importance. Pyrrolidine derivatives, being saturated five-membered nitrogen-containing heterocycles, are widely utilized in drug design for treating human diseases. These derivatives offer efficient exploration of pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to their non-planarity—a phenomenon referred to as “pseudorotation” (Li Petri et al., 2021). Furthermore, pyridine derivatives, noted for their broad biological activities, including anticancer, antibacterial, and anti-inflammatory properties, play an essential role across various medicinal fields. They have a high affinity for various ions and neutral species, making them effective chemosensors for the determination of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Hybrid Catalysts in Chemical Synthesis
In the pharmaceutical and medicinal industries, hybrid catalysts are employed for synthesizing complex molecules, including those containing pyrrolidine and pyridine cores. A comprehensive review covering the synthetic pathways for developing substituted pyrano[2,3-d]pyrimidine scaffolds, leveraging diverse hybrid catalysts like organocatalysts, metal catalysts, and green solvents, highlights the broader applicability of these compounds. The utilization of such catalysts in one-pot multicomponent reactions underlines the potential of 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one derivatives in advancing synthetic methodologies for developing lead molecules in drug discovery (Parmar et al., 2023).
Corrosion Inhibition
Quinoline and its derivatives, closely related to pyridine compounds, are recognized for their anticorrosive properties. These derivatives form stable chelating complexes with surface metallic atoms through coordination bonding, attributed to their high electron density and polar substituents. This property makes quinoline and potentially pyridine derivatives, including 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one, valuable in the development of anticorrosive materials for protecting metallic surfaces against corrosion (Verma et al., 2020).
Biodegradation Under Aerobic and Anaerobic Conditions
The metabolic pathways of heterocyclic aromatic compounds, such as pyridines and their derivatives, indicate that biodegradation occurs under both aerobic and anaerobic conditions. This flexibility in the degradation process, involving various types of bacteria, fungi, and enzymes, highlights the environmental significance of studying compounds like 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one. Understanding these pathways is crucial for environmental chemistry and pollution control strategies (Kaiser et al., 1996).
Eigenschaften
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-7-3-5-9(12)8-4-2-6-11-10(8)13/h2,4,6,9H,3,5,7H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPGBMFRBFJBBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290446 |
Source


|
| Record name | 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one | |
CAS RN |
6969-92-2 |
Source


|
| Record name | NSC68656 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)








